(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride
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Overview
Description
(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.69 g/mol . It is also known by its IUPAC name, (5,5-dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (5,5-dimethyloxolan-2-yl)methanol with a sulfonyl chloride reagent under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride produced during the reaction . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would produce a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but without the oxolan ring.
Tosyl chloride: Another sulfonyl chloride compound commonly used in organic synthesis.
Uniqueness
(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride is unique due to the presence of the oxolan ring, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides . This can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
(5,5-dimethyloxolan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)4-3-6(11-7)5-12(8,9)10/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWDMXZXTKWWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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